molecular formula C25H18O4 B11157320 5-(4-methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

5-(4-methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11157320
M. Wt: 382.4 g/mol
InChI Key: RNBDJRBWHXVOFJ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core with methoxyphenyl, methyl, and phenyl substituents. Furochromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of multicomponent reactions and the use of common organic solvents and reagents suggest that scalable production could be achieved with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve standard organic solvents such as dichloromethane (DCM) or acetonitrile (MeCN) and may require specific temperatures and pH levels to optimize yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

5-(4-Methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

    Psoralen: A well-known furocoumarin with similar structural features.

    Coumarin: Another related compound with a simpler structure but similar biological activities.

    Chromone: Shares the chromenone core but lacks the furo ring.

Uniqueness

5-(4-Methoxyphenyl)-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substituents and the presence of both furo and chromenone moieties. This combination of structural elements contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C25H18O4

Molecular Weight

382.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-methyl-3-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C25H18O4/c1-15-25(17-6-4-3-5-7-17)21-12-20-19(16-8-10-18(27-2)11-9-16)13-24(26)29-22(20)14-23(21)28-15/h3-14H,1-2H3

InChI Key

RNBDJRBWHXVOFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=C3C(=C2)C(=CC(=O)O3)C4=CC=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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